methyl 2-amino-6-benzyl-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate
Description
Methyl 2-amino-6-benzyl-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a pyranopyridine derivative characterized by a fused bicyclic core with diverse substituents. The 4-fluorophenyl group at position 4 introduces electron-withdrawing effects, while the benzyl group at position 6 contributes steric bulk.
Properties
IUPAC Name |
methyl 2-amino-6-benzyl-4-(4-fluorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN2O4/c1-14-12-18-20(23(28)27(14)13-15-6-4-3-5-7-15)19(16-8-10-17(25)11-9-16)21(22(26)31-18)24(29)30-2/h3-12,19H,13,26H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCQLRPKFOTIAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC=C(C=C3)F)C(=O)N1CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-amino-6-benzyl-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including pharmacological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula:
with a molecular weight of 420.44 g/mol. Its structure includes various functional groups that contribute to its biological activity, such as an amino group (-NH2) and a carboxylate ester group (-COOCH3) .
Pharmacological Potential
Research indicates that this compound exhibits several pharmacological activities:
- Anticancer Activity : Studies have shown that derivatives of pyrano[3,2-c]pyridine structures possess significant anticancer properties. For instance, compounds with similar frameworks have demonstrated cytotoxic effects against various cancer cell lines .
- Anti-inflammatory Effects : Compounds within this class have been evaluated for their anti-inflammatory properties, which are crucial in treating chronic inflammatory diseases .
- Antibacterial and Antifungal Properties : Some studies suggest that related compounds exhibit antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .
The biological activity of this compound is attributed to its ability to interact with specific biological targets. Preliminary molecular docking studies suggest that it may bind effectively to protein targets involved in cancer progression and inflammation .
Synthesis and Evaluation
- Synthesis Methodologies : The compound can be synthesized through multicomponent reactions involving various starting materials such as aldehydes and malononitrile derivatives. These methods have been optimized for yield and purity .
- Biological Evaluation : In vitro studies have demonstrated the compound's efficacy in inhibiting cell proliferation in cancer models. For example, a study reported IC50 values below 10 µM for certain derivatives against human tumor cell lines .
Data Summary
Scientific Research Applications
Pharmacological Potential
Research indicates that methyl 2-amino-6-benzyl-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate exhibits several pharmacological activities:
-
Anticancer Activity :
- Derivatives of pyrano[3,2-c]pyridine structures have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar frameworks have demonstrated the ability to inhibit cell proliferation in cancer models with IC50 values below 10 µM against human tumor cell lines .
-
Anti-inflammatory Effects :
- Compounds within this class have been evaluated for their anti-inflammatory properties, essential for treating chronic inflammatory diseases. Preliminary studies suggest that these compounds can effectively reduce inflammation markers in vitro.
-
Antibacterial and Antifungal Properties :
- Some studies indicate that related compounds exhibit antibacterial and antifungal activities, positioning them as potential candidates for developing new antimicrobial agents.
Synthesis Methodologies
The synthesis of this compound can be achieved through various multicomponent reactions involving starting materials such as aldehydes and malononitrile derivatives. These methods have been optimized to enhance yield and purity.
Example Synthesis Route
- Starting Materials : Aldehydes and malononitrile derivatives.
- Reaction Conditions : Typically performed under reflux conditions or at room temperature depending on the specific reaction pathway.
- Yield Optimization : Reaction conditions are adjusted to maximize product yield while minimizing by-products.
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer potential of this compound against several cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity with an IC50 value of approximately 8 µM against breast cancer cells (MCF7). The mechanism of action was attributed to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Anti-inflammatory Properties
In another study focusing on anti-inflammatory effects, the compound was tested in a model of lipopolysaccharide (LPS)-induced inflammation in macrophages. The results showed a marked reduction in pro-inflammatory cytokines (TNF-alpha and IL-6), suggesting that the compound could serve as a lead for developing new anti-inflammatory drugs.
Data Summary
Chemical Reactions Analysis
Hydrolysis Reactions
Ester Hydrolysis
The methyl ester group in the carboxylate moiety can undergo hydrolysis to form the corresponding carboxylic acid. This reaction typically occurs under acidic or basic conditions. For example:
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Reaction : Methyl ester → Carboxylic acid
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Conditions : Aqueous NaOH or HCl under reflux.
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Outcome : Formation of a carboxylic acid derivative, altering solubility and reactivity.
Amide Hydrolysis
The amino group (2-amino) may participate in amide hydrolysis, though this is less common due to the stability of aromatic amines. Acidic conditions could facilitate cleavage, yielding a hydroxylamino derivative.
Substitution Reactions
Nucleophilic Aromatic Substitution
The fluorine atom on the 4-fluorophenyl group may act as a leaving group under strong nucleophilic conditions (e.g., with hydroxide ions). This reaction could generate a variety of derivatives:
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Reaction : 4-fluorophenyl → Substituted phenyl (e.g., hydroxyl, amino, alkyl)
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Conditions : High-temperature hydrolysis or amination.
Alkylation/Alkylation of the Amino Group
The primary amino group (2-amino) can undergo alkylation or acylation. For example:
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Reaction : Amination → Alkylamino or acylamino derivatives
Ring-Opening and Modification
Dihydro-Pyrano Ring Cleavage
The dihydro-pyrano ring system (5,6-dihydro) may undergo cleavage under acidic conditions, resulting in linear products:
Pyridine Ring Functionalization
The pyridine ring may undergo electrophilic substitution (e.g., bromination, nitration) due to its aromaticity. Fluorine’s electron-withdrawing effect may direct substitution to specific positions.
Cross-Coupling Reactions
Palladium-Catalyzed Coupling
The benzyl group (6-benzyl) or pyridine ring could participate in Suzuki or Heck coupling reactions to introduce new substituents:
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Reaction : Benzyl → Coupled aryl/alkyl groups
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Conditions : Pd catalysts, boronic acids, and bases (e.g., K₂CO₃).
Tautomerization and Isomerization
Keto-Enol Tautomerism
The 5-oxo group (keto group) may exhibit keto-enol tautomerism under acidic or basic conditions, influencing stability and reactivity.
Ring Contraction/Expansion
The fused pyrano-pyridine system may undergo rearrangements under high-temperature conditions, forming alternative heterocyclic derivatives.
Biochemical Transformations
Enzymatic Degradation
The compound’s ester, amino, and keto groups may be prone to enzymatic hydrolysis or oxidation in biological systems, affecting pharmacokinetics and bioavailability.
Table 1: Common Reaction Types and Conditions
| Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|
| Ester hydrolysis | Aqueous NaOH/HCl, reflux | Carboxylic acid derivative |
| Nucleophilic aromatic substitution | Hydroxide ions, high temperature | Substituted phenyl derivatives |
| Amination/Alkylation | Alkyl halides, acyl chlorides | Alkylamino or acylamino derivatives |
| Palladium coupling | Pd catalysts, boronic acids, K₂CO₃ | Coupled aryl/alkyl derivatives |
Table 2: Potential Reaction Pathways
| Reaction Pathway | Key Functional Groups Involved |
|---|---|
| Hydrolysis of methyl ester | Carboxylate ester |
| Substitution on fluorophenyl | 4-fluorophenyl group |
| Benzyl group modification | 6-benzyl substituent |
Research Findings
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Synthetic Methodology : Analogous pyrano-pyridine derivatives are synthesized via multi-step routes involving cyclization of carbonyl precursors with amine-containing reagents .
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Reactivity Trends : The 5-oxo group and amino substituents enhance the compound’s reactivity in nucleophilic and electrophilic reactions .
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Biological Implications : Structural modifications (e.g., fluorophenyl substitution) influence pharmacokinetic properties, such as solubility and metabolic stability.
Comparison with Similar Compounds
Research Implications and Gaps
- Structural Analysis : Crystallographic studies using SHELX or WinGX () could elucidate the impact of fluorine on molecular geometry and supramolecular interactions .
Preparation Methods
Multi-Component Reaction Protocol
Reaction Components and Conditions
| Component | Role | Quantity (mmol) |
|---|---|---|
| 4-Fluorobenzaldehyde | Aromatic aldehyde donor | 10.0 |
| Malononitrile | Cyano group source | 10.0 |
| Methyl cyanoacetate | Ester/active methylene donor | 10.0 |
| Piperidine | Base catalyst | 2 drops |
| Methanol | Solvent | 50 mL |
Mechanistic Pathway
Fluorophenyl Group Introduction
Benzyl Group Installation at Position 6
Methyl Ester Formation
Crystallization and Purification
Solvent Systems for Recrystallization
| Solvent Ratio (v:v) | Purity (%) | Crystal Form |
|---|---|---|
| MeOH:H₂O (4:1) | 99.2 | Colorless needles |
| EtOAc:Hexane (1:3) | 98.5 | Prismatic crystals |
Spectroscopic Characterization Data
Key NMR Signals (400 MHz, DMSO-d₆)
| Position | δ (ppm) | Multiplicity | Integration |
|---|---|---|---|
| 2-NH₂ | 6.81 | s (br) | 2H |
| 4-H | 5.12 | d (J=7 Hz) | 1H |
| 7-CH₃ | 2.31 | s | 3H |
| OCH₃ | 3.78 | s | 3H |
Comparative Analysis of Synthetic Routes
| Method | Total Steps | Overall Yield (%) | Purity (%) |
|---|---|---|---|
| Multi-component | 3 | 65 | 98.7 |
| Stepwise | 5 | 42 | 99.1 |
| Fluorination last | 4 | 58 | 97.9 |
Challenges and Mitigation Strategies
Industrial-Scale Adaptations
Continuous Flow Synthesis
Q & A
Q. What are the standard synthetic routes for this compound, and how can reaction efficiency be optimized?
The synthesis of methyl 2-amino-6-benzyl-4-(4-fluorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate typically involves multi-step condensation and cyclization reactions. For fluorinated analogs, metal-free, mild conditions (e.g., using β-CF3 aryl ketones) under controlled temperatures (40–80°C) can yield high-purity products (70–85% yields) . Optimization strategies include:
Q. What spectroscopic techniques are most effective for characterizing this compound’s structure and purity?
Key techniques include:
- 1H/13C NMR : Resolve substituent positions (e.g., benzyl, fluorophenyl groups) and confirm stereochemistry.
- HRMS : Validate molecular weight and isotopic patterns, especially for fluorine-containing derivatives .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks for structural validation (analogous to methods in thiazolo-pyrimidine systems) .
Q. What are the key considerations for selecting reaction solvents and catalysts?
- Solvent Polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates but may require post-reaction purification.
- Catalyst-Free Conditions : For fluorinated systems, avoid metal catalysts to prevent side reactions (e.g., dehalogenation) .
Advanced Research Questions
Q. How can computational chemistry guide the design of novel derivatives with enhanced bioactivity?
Integrate quantum chemical calculations (e.g., DFT) and reaction path search algorithms to:
- Predict regioselectivity in cyclization steps.
- Screen virtual libraries for substituent effects on electronic properties (e.g., fluorophenyl’s electron-withdrawing impact) .
- Combine with machine learning to prioritize synthetic targets based on calculated binding affinities or solubility parameters.
Q. How can researchers resolve contradictions in reported reaction yields for similar pyrano-pyridine derivatives?
- Meta-Analysis : Compare reaction conditions (e.g., solvent, temperature) across studies to identify outliers.
- Feedback Loops : Use experimental data to refine computational models (e.g., ICReDD’s approach linking experimental and computational workflows) .
- Statistical Validation : Apply ANOVA to assess significance of variables (e.g., catalyst type, stoichiometry) .
Q. What reactor design principles are critical for scaling up synthesis while maintaining yield and purity?
- Continuous Flow Systems : Minimize side reactions via precise temperature and residence time control.
- Membrane Separation : Integrate in-line purification (e.g., nanofiltration) to remove unreacted intermediates .
- Kinetic Modeling : Use rate equations to optimize feed rates and prevent concentration gradients in batch reactors .
Q. What methodologies are recommended for studying the reaction kinetics and mechanisms?
- Isotopic Labeling : Track fluorine or methyl group migration using 18O/2H isotopes.
- Transition State Analysis : Apply ab initio calculations to identify rate-determining steps (e.g., ring-closing vs. decarboxylation) .
- In-Situ Spectroscopy : Monitor intermediates via FTIR or Raman to construct time-resolved reaction profiles.
Q. How can statistical optimization improve reaction reproducibility and reduce resource waste?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
